molecular formula C24H17F3N4O2 B11677183 N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B11677183
M. Wt: 450.4 g/mol
InChI Key: FOTDKQAKFGDBIV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyrazoloquinazoline core, and an acetylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of aryl methyl ketones with malononitrile and 5-aminopyrazoles, mediated by iodine (I2) under controlled conditions . This method allows for the construction of the pyrazoloquinazoline core with high efficiency and compatibility with various substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium persulfate (K2S2O8), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazoloquinazoline core may interact with nucleic acids or proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its combination of a trifluoromethyl group, a pyrazoloquinazoline core, and an acetylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17F3N4O2

Molecular Weight

450.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C24H17F3N4O2/c1-13(32)15-6-4-7-16(11-15)28-23(33)19-12-20-29-21-17-8-3-2-5-14(17)9-10-18(21)22(24(25,26)27)31(20)30-19/h2-8,11-12H,9-10H2,1H3,(H,28,33)

InChI Key

FOTDKQAKFGDBIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54

Origin of Product

United States

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